Product packaging for 3-(3-chlorophenyl)-1H-indazol-5-amine(Cat. No.:CAS No. 1175640-23-9)

3-(3-chlorophenyl)-1H-indazol-5-amine

Cat. No.: B1498864
CAS No.: 1175640-23-9
M. Wt: 243.69 g/mol
InChI Key: WKEAQALAYSYSIZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 3-chlorophenyl group at position 3 and an amine group at position 4. Its molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 243.70 g/mol (calculated from ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClN3 B1498864 3-(3-chlorophenyl)-1H-indazol-5-amine CAS No. 1175640-23-9

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-1-2-8(6-9)13-11-7-10(15)4-5-12(11)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEAQALAYSYSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653485
Record name 3-(3-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175640-23-9
Record name 3-(3-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-chlorophenyl)-1H-indazol-5-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the indazole core, which is known for enhancing biological interactions due to its ability to modulate lipophilicity and stability. The presence of the chlorine atom can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound's mechanism often involves:

  • Inhibition of Kinases : Indazole derivatives have been shown to inhibit specific kinases, which play a crucial role in cancer cell proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated potential antifungal and antimicrobial properties, making them candidates for further research in infectious disease treatment.

Anticandidal Activity

Recent studies have indicated that indazole derivatives can exhibit significant activity against Candida species. For example, derivatives similar to this compound have shown effective inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) reported around 100 µM .

CompoundMIC against C. albicansMIC against C. glabrata
This compound100 µM1 mM
Other Indazole DerivativesVaries (3.807 mM - 15.227 mM)Varies (1 mM - 100 µM)

Antitumor Activity

The anticancer potential of indazole derivatives has been extensively studied. For instance, compounds based on the indazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) .

Cell LineIC50 (µM)
K5625.15
A549Varies
HEK-293 (normal)33.2

Study on Anticandidal Properties

A study evaluated several indazole derivatives for their anticandidal activity against C. albicans and C. glabrata. The results indicated that compounds with specific substitutions on the indazole core exhibited enhanced activity compared to standard antifungals like miconazole .

Antitumor Research

Another significant study focused on the synthesis of new indazole derivatives that were tested for their antiproliferative effects against various cancer cell lines. The findings highlighted that certain modifications led to improved selectivity and reduced toxicity towards normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Mechanism : The compound has shown promise in inhibiting specific cancer cell lines by targeting key enzymes involved in cell proliferation. Its structure allows it to bind effectively to proteins associated with cancer growth.
  • Case Study : In a study involving human cancer cell lines, 3-(3-chlorophenyl)-1H-indazol-5-amine exhibited a dose-dependent reduction in cell viability, particularly against colorectal cancer cells (HT29). The compound's IC50 values indicated significant anticancer activity, attributed to its ability to inhibit critical signaling pathways involved in tumor growth.

Antimicrobial Properties

  • Mechanism : This compound has been evaluated for its antimicrobial effects against various bacteria and fungi. Its chlorophenyl group enhances its interaction with microbial targets.
  • Case Study : A study demonstrated that derivatives of this compound exhibited considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Biological Studies

Enzyme Inhibition

  • Overview : The compound's design allows it to act as an enzyme inhibitor, blocking the active sites of specific enzymes involved in disease processes.
  • Example : Research has indicated that this compound can inhibit enzymes linked to inflammatory responses, making it a candidate for anti-inflammatory drug development.

Receptor Binding

  • Overview : This compound may interact with various cellular receptors, modulating signal transduction pathways.
  • Example : Its binding affinity to certain receptors has been studied, showing potential implications for treating conditions related to dysregulated signaling pathways.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as an intermediate in the development of more complex molecules. This application is particularly relevant in the synthesis of new pharmaceuticals and agrochemicals.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential in industrial chemistry:

  • Agrochemicals : Its properties may be harnessed for developing herbicides or pesticides.
  • Material Science : The compound's characteristics can be investigated for creating materials with specific properties such as enhanced stability or conductivity.

Summary of Case Studies

Study FocusFindings
Anticancer ActivitySignificant reduction in cell viability in HT29 colorectal cancer cells; IC50 values indicate strong efficacy.
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC values comparable to standard antibiotics.
Enzyme InhibitionInhibits key enzymes involved in inflammation; potential for anti-inflammatory drug development.
Receptor BindingModulates cellular signaling pathways; implications for treating various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(3-chlorophenyl)-1H-indazol-5-amine can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or substitution patterns. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

  • 3-Phenyl-1H-indazol-5-amine (C₁₃H₁₁N₃): Lacks the chlorine substituent, resulting in reduced electron-withdrawing effects. Molecular weight: 209.25 g/mol ().
  • 3-(2-Fluorophenyl)-1H-indazol-5-amine (C₁₃H₁₀FN₃):

    • Fluorine at the ortho position introduces steric hindrance and moderate electron-withdrawing effects.
    • Molecular weight: 227.24 g/mol ().
    • Fluorine’s smaller atomic radius compared to chlorine may reduce steric clashes in target binding pockets .
  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃): Chlorine at the para position on a pyrazole core instead of indazole. Molecular weight: 207.66 g/mol ().

Core Heterocycle Modifications

  • 6-(Trifluoromethyl)-1H-indazol-5-amine (C₈H₆F₃N₃):

    • Trifluoromethyl group at position 6 increases electronegativity and lipophilicity.
    • Molecular weight: 201.15 g/mol ().
    • The CF₃ group may enhance metabolic stability but could introduce toxicity concerns .
  • 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃):

    • Pyrazole core with methyl and 3-chlorophenyl substituents.
    • Molecular weight: 207.66 g/mol ().
    • The methyl group may improve solubility but reduce binding specificity due to steric effects .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
This compound Indazole 3-Cl-Ph, NH₂ 243.70 High lipophilicity, kinase inhibition
3-Phenyl-1H-indazol-5-amine Indazole Ph, NH₂ 209.25 Lower logP, reduced binding affinity
3-(2-Fluorophenyl)-1H-indazol-5-amine Indazole 2-F-Ph, NH₂ 227.24 Steric hindrance, moderate activity
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole CF₃, NH₂ 201.15 High metabolic stability
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Pyrazole 3-Cl-Ph, CH₃ 207.66 Improved solubility, reduced specificity

Key Findings and Implications

  • Electronic Effects : Chlorine and fluorine substituents enhance target binding via electron-withdrawing effects, but steric positioning (ortho vs. meta) alters activity .
  • Core Modifications : Indazole cores generally exhibit better aromatic interactions than pyrazoles, but pyrazoles may offer synthetic versatility .
  • Lipophilicity vs. Solubility : Bulky groups (e.g., CF₃, tert-butyl) increase lipophilicity but may require formulation adjustments for bioavailability .

Preparation Methods

General Synthetic Strategies for Indazole Derivatives

Indazoles, including substituted variants like 3-(3-chlorophenyl)-1H-indazol-5-amine, are commonly synthesized via:

These approaches provide access to various substitution patterns on the indazole ring, including amino groups and aryl substituents.

Preparation of the Indazole Core with Amino Substitution at the 5-Position

A key precursor is 5-amino-1H-indazole , which can be synthesized by cyclization of appropriate hydrazinylbenzoic acid derivatives under acidic conditions:

  • For example, 5-chloro-1H-indazol-3-ol has been prepared by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid in water at 100 °C for 3 hours, followed by neutralization and isolation, yielding 60% product.
  • Analogously, 5-amino-1H-indazole derivatives can be prepared by similar hydrazine cyclization methods, providing the amino group at the 5-position.

Summary of Preparation Steps and Conditions

Step Reaction Type Starting Materials Conditions Yield / Notes
1 Cyclization to form 5-amino-1H-indazole 5-amino-2-hydrazinylbenzoic acid or analogs Acidic aqueous medium (e.g., HCl, 100 °C, 3 h) ~60% (for related indazole derivatives)
2 Copper(I)-catalyzed N-arylation at 1-position (analogous to 3-position substitution) 5-amino-1H-indazole + 3-chlorophenyl halide CuI, trans-1,2-cyclohexanediamine, K3PO4, 1,4-dioxane, 100 °C, 72 h ~10% (reported for similar arylation)
3 Alternative: Silver(I)-mediated oxidative C–H amination Hydrazine precursors with aryl substituents Ag(I) oxidant, mild conditions Efficient for diverse 3-substituted indazoles

Additional Notes on Purification and Characterization

  • Products are typically isolated by filtration, extraction, or chromatography on silica gel using solvent systems such as dichloromethane/acetone or hexane/ethyl acetate mixtures.
  • Recrystallization from solvents like acetone-hexane is common to improve purity.
  • Characterization includes melting point determination, ^1H NMR, and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-1H-indazol-5-amine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as 3-chlorophenyl hydrazine and substituted nitriles or carbonyl derivatives. Key steps include:

  • Temperature Control: Maintaining 80–100°C in polar aprotic solvents (e.g., DMF) to facilitate ring closure .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during indazole formation .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Optimization Data:
Precursor RatioCatalystYield (%)Purity (%)
1:1.2ZnCl₂7298
1:1.5None5890
Higher precursor ratios and catalytic ZnCl₂ improve yield and selectivity .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm) and NH₂ signals (δ 5.8–6.2 ppm) confirm indazole core and amine functionality .
  • ¹³C NMR: Peaks at 145–150 ppm verify sp² carbons in the aromatic system .
    • Mass Spectrometry (MS): ESI-MS m/z 244.1 [M+H]⁺ matches the molecular formula C₁₃H₁₀ClN₃ .
    • High-Performance Liquid Chromatography (HPLC): Retention time (8.2 min) and >99% purity under isocratic conditions (acetonitrile/water) .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the three-dimensional structure of this compound, and how does the SHELX software suite facilitate refinement?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (ethanol/water) yield orthorhombic systems (space group P2₁2₁2₁). Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • SHELX Suite:
  • SHELXD: Resolves phase problems via dual-space algorithms for small-molecule structures .
  • SHELXL: Refines anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
    Key Metrics:
    • R-factor: <5% for high-resolution (<1.0 Å) data .
    • Twinning Detection: SHELXL identifies pseudo-merohedral twinning in cases of lattice disorder .

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical for accurate docking studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
  • Protein Preparation: Remove water molecules and add polar hydrogens to target proteins (e.g., kinases PDB: 3ERT) .
  • Grid Box: Centered on ATP-binding site (20 ų) with exhaustiveness = 100 .
    • Critical Parameters:
  • Binding Affinity (ΔG): Scores < −7 kcal/mol suggest strong inhibition .
  • Hydrogen Bonding: Interactions with key residues (e.g., Lys68 in PI3Kγ) enhance specificity .
    Validation: MD simulations (100 ns) assess stability via RMSD (<2.0 Å) and RMSF plots .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization:
  • Cell Lines: Use isogenic pairs (e.g., HCT-116 wild-type vs. p53-null) to isolate target effects .
  • Dose-Response Curves: IC₅₀ values (e.g., 12 µM vs. 45 µM) may vary due to serum protein binding .
    • Metabolic Stability: LC-MS/MS quantifies hepatic clearance (e.g., t₁/₂ = 2.1 h in human microsomes) to explain in vitro-in vivo discrepancies .
    • Epistatic Analysis: CRISPR screens identify synthetic lethal partners (e.g., BRCA1) that modulate activity .

Data Contradiction Analysis

Q. Why do crystallographic data for this compound sometimes show variations in hydrogen-bonding networks?

Methodological Answer:

  • Polymorphism: Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) produces Form I (P2₁/c) and Form II (C2/c) with distinct H-bond patterns .
  • Protonation States: pH during crystallization (e.g., 5.0 vs. 7.4) affects amine group geometry (planar vs. pyramidal) . Mitigation: Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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